REACTION_CXSMILES
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[CH3:1][O:2][CH:3]([O:12][CH3:13])[C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C(O)[C:15]1[CH:20]=[CH:19]C=[CH:17][CH:16]=1.P([O-])([O-])([O-])=O>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[CH3:1][O:2][CH:3]([O:12][CH3:13])[C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][C:10]1[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=1)=[O:7]
|
Name
|
|
Quantity
|
2.68 g
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Type
|
reactant
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Smiles
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COC(C(CC(=O)OCC)=O)OC
|
Name
|
|
Quantity
|
3.62 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)O
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Name
|
|
Quantity
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244 mg
|
Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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P(=O)([O-])([O-])[O-]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After the extraction with ethyl acetate
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Type
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WASH
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Details
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the organic layer was washed with a saturated aqueous salt solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by the silica gel chromatography (hexane/ethyl acetate=9:1)
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Name
|
|
Type
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product
|
Smiles
|
COC(C(CC(=O)OCC1=CC=CC=C1)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |